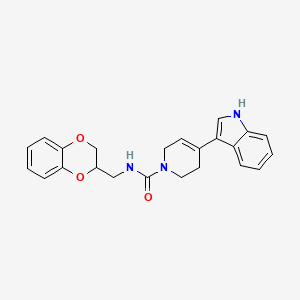
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a cyanocyclopentyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with ethylene oxide to produce 2-(4-chlorophenoxy)ethanol.
Amine Formation: The 2-(4-chlorophenoxy)ethanol is then reacted with methylamine to form 2-(4-chlorophenoxy)ethyl(methyl)amine.
Acetamide Formation: The final step involves the reaction of 2-(4-chlorophenoxy)ethyl(methyl)amine with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-(4-Bromophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-((2-(4-Fluorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a fluorine atom instead of chlorine.
2-((2-(4-Methylphenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H22ClN3O2 |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenoxy)ethyl-methylamino]-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C17H22ClN3O2/c1-21(10-11-23-15-6-4-14(18)5-7-15)12-16(22)20-17(13-19)8-2-3-9-17/h4-7H,2-3,8-12H2,1H3,(H,20,22) |
Clé InChI |
BJRYJDMSQFJTLC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
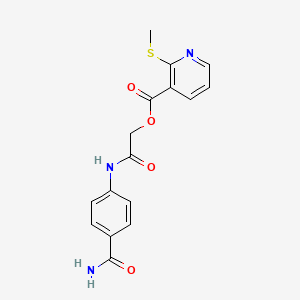
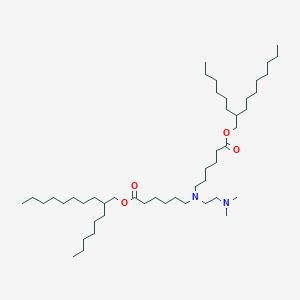
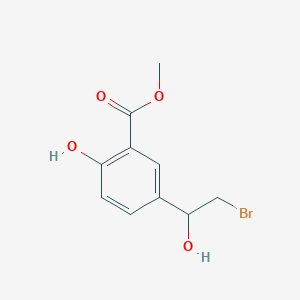
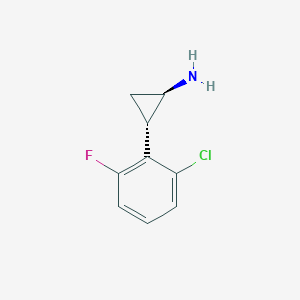
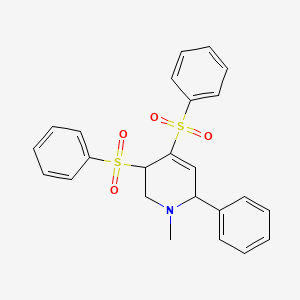
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
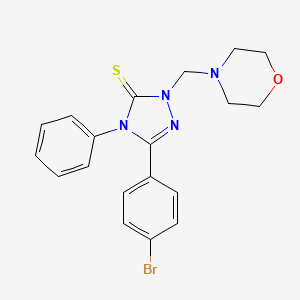
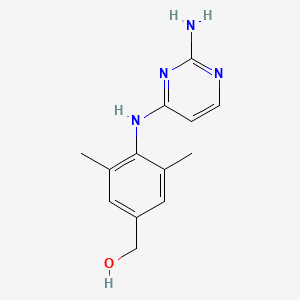
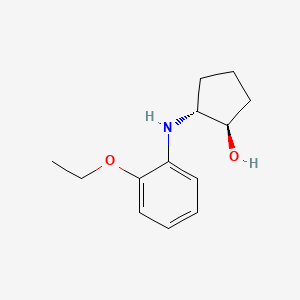
![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
